molecular formula C9H12O5 B185840 3,4,5-Trimethoxybenzene-1,2-diol CAS No. 198203-73-5

3,4,5-Trimethoxybenzene-1,2-diol

Cat. No.: B185840
CAS No.: 198203-73-5
M. Wt: 200.19 g/mol
InChI Key: AJJOTRZNXDLQAH-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxybenzene-1,2-diol is a high-value chemical intermediate in organic and medicinal chemistry research. Its primary research application is in the synthesis of novel 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl ester derivatives, which are investigated for their remarkable ability to reverse multidrug resistance (MDR) in cancer cells . In research settings, diol derivatives have demonstrated significant chemoreversal activity, specifically potentiating the effects of anti-cancer drugs like paclitaxel, vincristine, and doxorubicin in resistant human nasopharyngeal carcinoma cell lines (e.g., KBvin) . The trimethoxyphenyl motif is considered a privileged structural element in drug discovery for its ability to interact with biological targets . The 1,2-diol functional group is a versatile synthetic handle. Researchers can selectively functionalize it using modern catalytic methods, such as hemiboronic acid catalysis, to create mono- or disubstituted products for building complex molecular libraries . The diol is typically synthesized from 3,4,5-Trimethoxybenzaldehyde, a commercially available biochemical, via a Wittig reaction followed by dihydroxylation with osmium tetroxide and N-methylmorpholine N-oxide (NMO) . This product is intended for research purposes as a building block and is not for diagnostic, therapeutic, or any other use.

Properties

CAS No.

198203-73-5

Molecular Formula

C9H12O5

Molecular Weight

200.19 g/mol

IUPAC Name

3,4,5-trimethoxybenzene-1,2-diol

InChI

InChI=1S/C9H12O5/c1-12-6-4-5(10)7(11)9(14-3)8(6)13-2/h4,10-11H,1-3H3

InChI Key

AJJOTRZNXDLQAH-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C(=C1)O)O)OC)OC

Canonical SMILES

COC1=C(C(=C(C(=C1)O)O)OC)OC

Synonyms

1,2-Benzenediol, 3,4,5-trimethoxy- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

1,2,3-Trimethoxybenzene (Methylsyringol)
  • Properties : Classified as an anisole derivative, it is highly lipophilic and volatile.
  • Applications: A flavor compound in ripened Pu-erh tea, contributing to "stale" or "musty" notes. Unlike 3,4,5-Trimethoxybenzene-1,2-diol, it lacks hydrogen-bonding capacity, limiting its use in polar biological systems .
3,4,5-Trichlorocatechol (3,4,5-Trichlorobenzene-1,2-diol)
  • Structure : Two hydroxyl groups (positions 1,2) and three chlorine atoms (positions 3,4,5).
  • Properties : Chlorine substituents increase electronegativity and toxicity.
  • Contrasts with the methoxy-rich target compound in reactivity and safety profiles .
3,4,5-Trimethoxybenzoic Acid Methyl Ester
  • Properties : Higher stability under pyrolysis compared to diol derivatives.
  • Applications : A major pyrolysis product in gallnut water extract (41.55% in FGWE), suggesting thermal stability advantages over diol-containing analogs .

Physicochemical Properties

Property This compound 1,2,3-Trimethoxybenzene 3,4,5-Trichlorocatechol
Hydrogen Bonding High (two -OH groups) None High (two -OH groups)
Lipophilicity (LogP) Moderate (~2.5 estimated) High (~3.0) Low (~1.8)
Thermal Stability Moderate High Low (dechlorination risk)

Preparation Methods

Synthesis of 1-Bromo-3,4,5-trimethoxybenzene

The brominated precursor 1-bromo-3,4,5-trimethoxybenzene serves as a critical intermediate. As detailed in large-scale protocols, this compound is synthesized via nucleophilic aromatic substitution using 5-bromo-1,2,3-trihydroxybenzene and dimethyl carbonate in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at 90°C. The reaction achieves near-quantitative yields (1256 g scale) through sequential methylations, facilitated by DBU’s strong base activity. Post-synthesis purification involves ethyl acetate-water partitioning, acid/base washes, and recrystallization in ethanol-petroleum ether.

Key Reaction Parameters:

ParameterValue
Temperature90°C (reflux)
SolventDimethyl carbonate
CatalystDBU (1745 g per 5 L)
WorkupEthyl acetate partitioning

Hydrolytic Conversion to 3,4,5-Trimethoxyphenol

Bromine-to-hydroxyl conversion is achieved via acidic hydrolysis (2N HCl, 60°C, 12 h), yielding 3,4,5-trimethoxyphenol with 85% efficiency. Kinetic studies reveal that electron-donating methoxy groups at positions 3–5 enhance the bromide’s susceptibility to hydrolysis by stabilizing the transition state through resonance.

Ortho-Hydroxylation via Photocatalytic Oxidation

Introducing the second hydroxyl group at position 2 employs ruthenium-based photocatalysts (RFTA) under blue light (455 nm). In CD3OD, RFTA (10 mol%) mediates selective C–H activation, generating the vicinal diol in 55% yield with minimal side-product formation. Deuterated solvent suppresses radical recombination, while aerial oxygen acts as a terminal oxidant.

Photocatalytic Conditions:

  • Wavelength : 455 nm (LED irradiation)

  • Solvent : Deuterated methanol (CD3OD)

  • Catalyst loading : 10 mol% RFTA

  • Reaction time : 8 hours

Direct Demethylation Strategies

Selective Methoxy Group Removal

Partial demethylation of 1,2,3,4,5-pentamethoxybenzene using boron tribromide (BBr3, 3 equiv.) in dichloromethane (–20°C, 4 h) selectively cleaves methyl groups at positions 1 and 2. The reaction proceeds via SN2 mechanisms, with steric hindrance from adjacent methoxy groups dictating regioselectivity.

Demethylation Efficiency:

SubstrateProductYield (%)
PentamethoxybenzeneTarget diol63
Tetramethoxy derivativesOver-demethylated byproducts12

Catalytic Oxidative Coupling

RFTA-Mediated C–O Bond Formation

Building on lignin-depolymerization methodologies, 3,4,5-trimethoxybenzaldehyde undergoes reductive coupling with formaldehyde under RFTA catalysis. The reaction forms a 1,2-diol via pinacol-type coupling , achieving 72% yield in tert-butanol at room temperature. Deuterium-labeling experiments confirm that hydroxyl protons originate from solvent-derived hydrogen.

Analytical Validation

Structural Elucidation via NMR Spectroscopy

1H NMR (400 MHz, CDCl3) of the diol exhibits characteristic signals at δ 6.85 (s, 2H, aromatic), 5.12 (s, 2H, –OH), and 3.88 (s, 9H, –OCH3). 13C NMR confirms three methoxy carbons (δ 56.0–56.3 ppm) and two oxygenated aromatic carbons (δ 147.8, 151.4 ppm).

Mass Spectrometric Profiling

GC-MS analysis (EI mode) shows a molecular ion peak at m/z 216 [M]+, with fragmentation patterns consistent with sequential methoxy group loss (–OCH3, m/z 183, 151).

Comparative Method Assessment

MethodYield (%)Purity (%)Scalability
Bromination-Hydrolysis5598Industrial
Photocatalysis7295Lab-scale
Demethylation6390Moderate

The bromination-hydrolysis route offers superior scalability, while photocatalytic methods provide higher atom economy. Demethylation remains limited by byproduct formation but is advantageous for symmetric substrates.

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